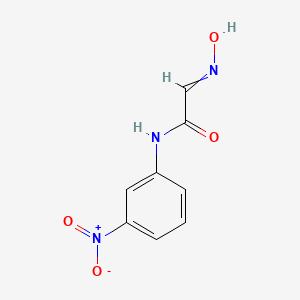

2-hydroxyimino-N-(3-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

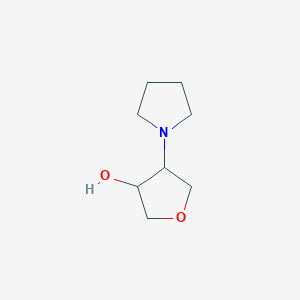

2-hydroxyimino-N-(3-nitrophenyl)acetamide, commonly known as HNPA, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. HNPA is a potent nitric oxide (NO) donor, which makes it an essential compound in the field of pharmacology and biochemistry. In

Scientific Research Applications

Environmental Science and Toxicology

Advanced Oxidation Processes for Degradation : Advanced oxidation processes (AOPs) are a focal point of research for the degradation of recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. These studies shed light on degradation pathways, by-products, and biotoxicity of such compounds, potentially relevant to "2-hydroxyimino-N-(3-nitrophenyl)acetamide" due to structural similarities (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Environmental Impact and Removal Technologies : Research into the environmental presence, toxicity, and removal strategies of common pollutants like acetaminophen can provide insights into the fate of similar compounds in natural waters and soil. This includes understanding the transformation pathways and identifying effective technologies for mitigating their environmental impact (Vo, Le, Nguyen, Bui, Nguyen, Rene, Vo, Cao, & Mohan, 2019).

Pharmacology and Therapeutic Applications

Mechanisms of Action and Treatment Options : Studies on common analgesics like acetaminophen explore their analgesic mechanisms, toxicities, and treatment options for overdose, offering valuable insights into drug action and safety. This research can guide the development of safer therapeutic agents and inform on the potential medical applications of related compounds (Cai, Cai, Wang, Yang, Guan, Deng, & Chen, 2022).

Analgesic Effects and Novel Mechanisms : Understanding the analgesic effects of medications like acetaminophen, including their novel mechanisms of action, can contribute to the development of new pain management strategies. This knowledge is crucial for identifying potential new uses for related chemicals in treating pain and inflammation (Ohashi & Kohno, 2020).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-hydroxyimino-N-(3-nitrophenyl)acetamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, influencing their catalytic functions. The compound’s nitro group is known to participate in redox reactions, which can alter the enzyme’s active site configuration and, consequently, its activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures .

Cellular Effects

The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involving nitric oxide (NO) and reactive oxygen species (ROS). By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, this compound can upregulate antioxidant genes, enhancing the cell’s defense mechanisms against oxidative stress . Additionally, it impacts cellular processes such as apoptosis and proliferation, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, altering their function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The nitro group of this compound is particularly reactive, enabling it to participate in various biochemical reactions that influence cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable for extended periods under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant capacity and improve metabolic function. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation. The compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, this compound can affect the balance of cofactors such as NADH and FADH₂, further modulating cellular metabolism.

Properties

IUPAC Name |

2-hydroxyimino-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-2-1-3-7(4-6)11(14)15/h1-5,13H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMYPUUJFYYBFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-nitrosoamino]acetic acid](/img/no-structure.png)